molecular formula C9H12ClN3O4 B13852515 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid

4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid

Cat. No.: B13852515
M. Wt: 261.66 g/mol
InChI Key: SBFOVBOPDHAAMI-UHFFFAOYSA-N
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Description

4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is a complex organic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid derivatives with appropriate aldehydes and amines under controlled conditions . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanoic Acid is unique due to its specific functional groups and potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

4-[(5-chloro-2,4-dioxo-1H-pyrimidin-6-yl)methylamino]butanoic acid

InChI

InChI=1S/C9H12ClN3O4/c10-7-5(12-9(17)13-8(7)16)4-11-3-1-2-6(14)15/h11H,1-4H2,(H,14,15)(H2,12,13,16,17)

InChI Key

SBFOVBOPDHAAMI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNCC1=C(C(=O)NC(=O)N1)Cl

Origin of Product

United States

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